3-{5-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1,3,4-thiadiazol-2-yl}-1-(4-chlorobenzenesulfonyl)urea
Description
This compound is a urea derivative featuring a 1,3,4-thiadiazole core substituted with a 3-chloro-5-(trifluoromethyl)pyridin-2-yl group and a 4-chlorobenzenesulfonyl moiety. The pyridine-thiadiazole-urea scaffold may confer unique binding properties to biological targets, such as enzymes or receptors, though specific mechanistic data are pending further study.
Properties
IUPAC Name |
1-(4-chlorophenyl)sulfonyl-3-[5-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,3,4-thiadiazol-2-yl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8Cl2F3N5O3S2/c16-8-1-3-9(4-2-8)30(27,28)25-13(26)22-14-24-23-12(29-14)11-10(17)5-7(6-21-11)15(18,19)20/h1-6H,(H2,22,24,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFNWKFXPNSTAPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)NC(=O)NC2=NN=C(S2)C3=C(C=C(C=N3)C(F)(F)F)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8Cl2F3N5O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{5-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1,3,4-thiadiazol-2-yl}-1-(4-chlorobenzenesulfonyl)urea typically involves multi-step procedures. These might start with the functionalization of pyridine and thiadiazole rings, followed by sulfonation and urea formation. Reaction conditions include the use of strong bases, oxidizing agents, and sometimes specialized catalysts to promote efficient conversion.
Industrial Production Methods
On an industrial scale, the synthesis focuses on maximizing yield and purity while minimizing by-products. Key steps are optimized for scale-up, such as utilizing flow chemistry to control reaction parameters precisely or employing solid-phase synthesis to simplify purification processes. Safety and environmental considerations are paramount, ensuring compliance with regulations while maintaining cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions It Undergoes
The compound can undergo various reactions, such as:
Oxidation: : The pyridine and thiadiazole rings may participate in oxidation reactions under suitable conditions.
Reduction: : The compound's nitro groups can be selectively reduced to amines.
Substitution: : Halide groups on the pyridine ring can be substituted with nucleophiles to introduce new functional groups.
Common Reagents and Conditions
Common reagents include:
Oxidizing Agents: : Potassium permanganate, chromium trioxide.
Reducing Agents: : Sodium borohydride, lithium aluminum hydride.
Nucleophiles: : Amines, thiols, and alkoxides.
These reactions often occur under specific conditions such as controlled temperatures, inert atmospheres, and the presence of catalysts to enhance selectivity and yield.
Major Products Formed from These Reactions
The major products from these reactions include:
Amino derivatives when reducing the nitro groups.
Various substituted derivatives depending on the nucleophiles used in substitution reactions.
Scientific Research Applications
Chemistry
In chemistry, this compound serves as an intermediate in synthesizing more complex molecules. Its unique structure allows for multiple functionalization points, making it a versatile building block for organic synthesis.
Biology
Biologically, it has potential as a bioactive molecule. Studies may investigate its interactions with biological macromolecules, exploring its potential as an inhibitor or activator in biochemical pathways.
Medicine
Medicinally, compounds like this one are evaluated for therapeutic potential. Its structural elements suggest it might act as a pharmacophore in drug design, targeting specific receptors or enzymes.
Industry
In industrial applications, the compound may be used as a precursor in manufacturing agrochemicals, pharmaceuticals, or specialty chemicals.
Mechanism of Action
The mechanism of action involves the compound interacting with specific molecular targets. For example, in medicinal applications, it may inhibit enzymes by binding to active sites, thus blocking substrate access. The presence of chloro and trifluoromethyl groups often enhances binding affinity and specificity, leveraging both electronic and steric effects to modulate activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Functional Group Analysis
The compound shares structural motifs with several agrochemicals, most notably fluopyram (N-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethyl]-2-(trifluoromethyl)benzamide), a succinate dehydrogenase inhibitor (SDHI) fungicide . Key similarities and differences include:
| Parameter | Target Compound | Fluopyram |
|---|---|---|
| Core Structure | 1,3,4-Thiadiazole linked to pyridine and sulfonylurea | Benzamide linked to pyridine-ethyl chain |
| Substituents | 3-Chloro-5-(trifluoromethyl)pyridin-2-yl; 4-chlorobenzenesulfonyl | 3-Chloro-5-(trifluoromethyl)pyridin-2-yl; 2-(trifluoromethyl)benzamide |
| Functional Groups | Urea, sulfonyl, thiadiazole | Amide, trifluoromethylbenzene |
| Molecular Weight | ~525 g/mol (estimated) | 396.7 g/mol |
Mode of Action
- Fluopyram : Binds to succinate dehydrogenase (Complex II) in mitochondria, blocking electron transport .
- Target Compound : Hypothesized to interfere with fungal membrane integrity via thiadiazole-mediated oxidative stress, though SDHI activity is unconfirmed.
Environmental and Metabolic Stability
- Fluopyram: Moderate soil persistence (DT₅₀: 30–60 days); metabolized to non-toxic trifluoromethylbenzoic acid derivatives.
- Target Compound : Predicted higher persistence due to the sulfonylurea group’s resistance to hydrolysis. Metabolite studies are ongoing.
Biological Activity
The compound 3-{5-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1,3,4-thiadiazol-2-yl}-1-(4-chlorobenzenesulfonyl)urea is a novel derivative of thiadiazole and urea, which has garnered attention for its potential biological activities, particularly in the realm of anticancer research. This article synthesizes findings from various studies to elucidate the biological activity of this compound.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
Key Features:
- Molecular Weight: 415.20 g/mol
- CAS Number: 338397-78-7
- Functional Groups: Contains a thiadiazole moiety, chlorinated pyridine, and sulfonyl urea.
Anticancer Activity
Recent studies have highlighted the anticancer potential of 1,3,4-thiadiazole derivatives. The compound has shown promising results in inhibiting cancer cell proliferation through various mechanisms.
- Cytotoxicity Testing:
-
Mechanism of Action:
- The primary mechanism appears to involve the inhibition of lipoxygenase (LOX) enzymes, which are implicated in the progression of various cancers. The inhibition of these enzymes can lead to reduced tumor growth and metastasis .
- Additionally, compounds with similar structures have been noted for inducing apoptosis in cancer cells, further supporting their role as potential anticancer agents .
Enzyme Inhibition
The compound has also been evaluated for its ability to inhibit specific enzymes related to cancer progression:
- 15-Lipoxygenase Inhibition: This enzyme is known to contribute to inflammatory processes that can promote tumorigenesis. The synthesized thiadiazole derivatives exhibited substantial inhibitory activity against this enzyme .
Comparative Biological Activity Table
| Compound | Cell Line Tested | IC50 Value (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | PC3 | 12.5 | LOX Inhibition |
| Doxorubicin | PC3 | 10.0 | Topoisomerase Inhibition |
| Compound A (similar structure) | HT29 | 15.0 | Apoptosis Induction |
Case Studies
A notable study involved screening a library of compounds for their anticancer properties using multicellular spheroids as a model system. The compound was identified as a potential lead due to its effective inhibition of spheroid growth, indicating its capability to penetrate tumor microenvironments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
